molecular formula C9H12O B13982533 2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one CAS No. 29765-85-3

2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one

Cat. No.: B13982533
CAS No.: 29765-85-3
M. Wt: 136.19 g/mol
InChI Key: NUPOFQCBTWUAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one is an organic compound with the molecular formula C9H12O. It is a cyclopentenone derivative characterized by the presence of three methyl groups and a methylene group attached to the cyclopentenone ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5-trimethylcyclopent-2-en-1-one with methylene iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the methylene group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

29765-85-3

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2,3,5-trimethyl-4-methylidenecyclopent-2-en-1-one

InChI

InChI=1S/C9H12O/c1-5-6(2)8(4)9(10)7(5)3/h7H,1H2,2-4H3

InChI Key

NUPOFQCBTWUAJT-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)C(=C(C1=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.